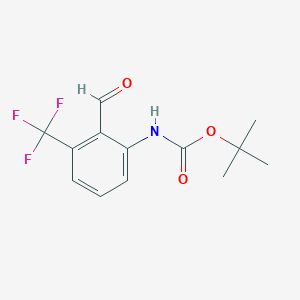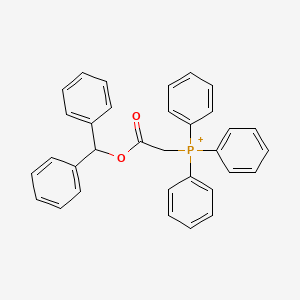
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate is a chemical compound with the molecular formula C33H27O2P It is known for its unique structure, which includes a benzhydryl group and a triphenylphosphanyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate typically involves the reaction of benzhydryl chloride with triphenylphosphine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl 2-(triphenylphosphoryl)acetate.
Reduction: Reduction reactions can convert the compound into benzhydryl 2-(triphenylphosphanyl)ethanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzhydryl 2-(triphenylphosphoryl)acetate.
Reduction: Benzhydryl 2-(triphenylphosphanyl)ethanol.
Substitution: Various substituted benzhydryl 2-(triphenylphosphanyl)acetates.
Applications De Recherche Scientifique
Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate involves its interaction with specific molecular targets and pathways. The triphenylphosphanyl group can act as a ligand, coordinating with metal ions and influencing catalytic activity. Additionally, the benzhydryl group can interact with biological macromolecules, affecting their function and stability. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
Benzyl (triphenylphosphoranylidene)acetate: Similar in structure but with a benzyl group instead of a benzhydryl group.
Triphenylphosphine oxide: Lacks the acetate and benzhydryl groups but shares the triphenylphosphine moiety.
Uniqueness: Benzhydryl 2-(triphenyl-$l^{5}-phosphanyl)acetate is unique due to the presence of both the benzhydryl and triphenylphosphanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
(2-benzhydryloxy-2-oxoethyl)-triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O2P/c34-32(35-33(27-16-6-1-7-17-27)28-18-8-2-9-19-28)26-36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOVROKHJOIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O2P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

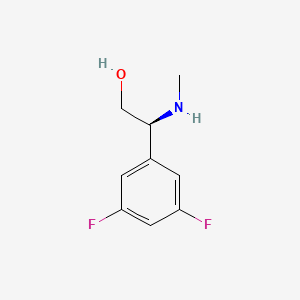

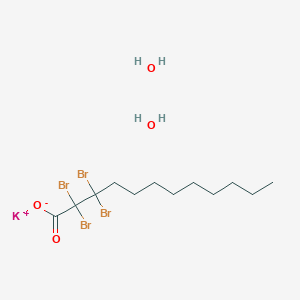





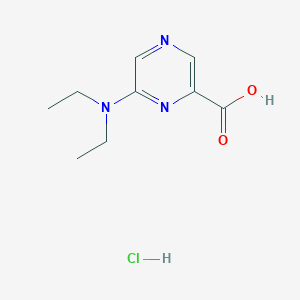

![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)

